molecular formula C16H14BrClFNO2 B3694642 N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide

Cat. No.: B3694642
M. Wt: 386.64 g/mol
InChI Key: SCDMHKSWGJYTEB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-chloro-4,6-dimethylphenol.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with a suitable acylating agent to form an intermediate acetamide.

    Coupling Reaction: The intermediate is then reacted with 2-chloro-4,6-dimethylphenol under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings and functional groups may undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethylphenoxy)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is unique due to the specific combination of halogen atoms and methyl groups on the aromatic rings, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClFNO2/c1-9-5-10(2)16(12(18)6-9)22-8-15(21)20-14-4-3-11(17)7-13(14)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDMHKSWGJYTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
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N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Reactant of Route 3
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N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Reactant of Route 4
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N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Reactant of Route 5
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N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide

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